molecular formula C21H19NO3S B2505689 Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate CAS No. 43088-50-2

Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

Cat. No. B2505689
CAS RN: 43088-50-2
M. Wt: 365.45
InChI Key: QMRJQMZBFHPCLI-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate, is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar thiophene derivatives and their chemical properties, synthesis, and potential applications. These papers offer a context for understanding the broader class of compounds to which the compound belongs.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multicomponent reactions or one-pot synthesis methods. For example, a multicomponent reaction described in paper involves ethyl 3-aminocrotonate, phenyl isothiocyanates, and 2,2-dichloroacetyl chloride to produce a 6-thioxo-1,6-dihydropyrimidine-5-carboxylate. Similarly, paper discusses a one-pot synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates from 2-amino-4,5-dihydro-3-thiophenecarbonitriles. These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy. For instance, paper provides a detailed characterization of a pyrimidine derivative, including its crystal structure and spectroscopic data. Paper describes the crystal structure of a cyclohexadiene derivative, which was elucidated using single-crystal X-ray diffraction. These techniques would be essential for confirming the molecular structure of this compound after its synthesis.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including cyclization and condensation. Paper describes an intramolecular cyclization of a thiophene derivative, while paper discusses the synthesis of a triazolopyrimidine derivative through a reaction involving a thiophene carbohydrazonoyl chloride. These reactions highlight the reactivity of thiophene derivatives and suggest possible transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Paper describes HPLC methods for determining thiophene derivatives in biological samples, indicating their stability and behavior in such environments. Paper discusses the anti-proliferative activity of certain thiophene derivatives, suggesting potential medicinal applications. These properties are crucial for understanding the applications and handling of this compound.

Scientific Research Applications

Pharmacological Properties

Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate and its derivatives have been explored for various pharmacological properties. For instance, some derivatives have shown preliminary pharmacological activity, suggesting potential for further study in this field (Chapman et al., 1971).

Anti-Cancer Properties

Research on novel thiophene and benzothiophene derivatives, including similar compounds, has been conducted to assess their anti-cancer properties. These studies revealed significant activity against various tumor cell lines, highlighting their potential as cytotoxic agents (Mohareb et al., 2016).

Synthesis and Structural Studies

Efforts have been made to synthesize and structurally elucidate compounds similar to this compound. These studies focus on understanding the compound's solvatochromic behavior and its tautomeric structures in various solvents (Karcı & Karcı, 2012).

Antimicrobial Activity

Some derivatives of similar thiophene compounds have been evaluated for their antimicrobial activity. The results showed notable antibacterial and antifungal activities, making these compounds candidates for further antimicrobial studies (Faty et al., 2010).

Corrosion Inhibition

Derivatives of this compound have been investigated for their potential as corrosion inhibitors. These studies provide insights into the relationship between the structure of these compounds and their efficacy in protecting metals from corrosion (Dohare et al., 2017).

Synthesis of Novel Compounds

Efforts to synthesize new compounds utilizing thiophene derivatives have been undertaken. These include the creation of various structurally diverse molecules with potential biological activities, further broadening the scope of research in this area (Spoorthy et al., 2021).

Mechanism of Action

properties

IUPAC Name

ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-3-25-21(24)18-17(15-10-6-4-7-11-15)14(2)26-20(18)22-19(23)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRJQMZBFHPCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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